molecular formula C5H5ClN2O2 B1580971 5-(Chloromethyl)uracil CAS No. 3590-48-5

5-(Chloromethyl)uracil

Cat. No. B1580971
CAS RN: 3590-48-5
M. Wt: 160.56 g/mol
InChI Key: UCDUBKRXOPMNGH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)uracil is a chemical compound with the empirical formula C5H5ClN2O2 . It has a molecular weight of 160.56 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of this compound can be achieved using 3-methyl-6-chlorouracil as the starting material . Another method involves the chlorination of 5-nitro-6-methyluracil with molecular chlorine.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a chloromethyl group attached . The InChI string representation of the molecule is 1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its reactive sites. For instance, the chlorination of 5-nitro-6-methyluracil with molecular chlorine leads to chlorinated derivatives with different substitution patterns.


Physical And Chemical Properties Analysis

This compound has a melting point of over 350°C . It has a density of 1.4±0.1 g/cm³ and a molar refractivity of 34.5±0.3 cm³ . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis of Di-substituted Uracil Derivatives

5-(Chloromethyl)uracil is utilized in the synthesis of various di-substituted uracil derivatives. This process involves a one-step synthesis from readily available materials, resulting in a stable, crystalline solid that is receptive to nucleophilic attack, leading to the production of these derivatives (Greenwald, 1976).

Potential in Antiviral and Cytotoxic Activities

Research into 5-(acylethynyl)uracils, derived from similar compounds, indicates their cytotoxicity against various cell lines. This suggests potential applications in antiviral treatments, although their effectiveness at subtoxic concentrations requires further exploration (Kundu et al., 1999).

Preparation of 5-Methylmercaptouracil

5-Methylmercaptouracil can be prepared through the reaction of uracil with specific chemicals, a process that also results in the formation of several other compounds. This illustrates the chemical versatility and reactivity of uracil derivatives (Anzai & Suzuki, 1966).

Synthesis of Uracil Non-Nucleoside Derivatives

Novel uracil non-nucleoside derivatives have been synthesized using chloromethyl ethers and various uracils. Some of these compounds have shown promising activity against HIV-1, highlighting the potential of these derivatives in antiviral therapies (El‐Brollosy et al., 2009).

Electron Attachment Studies

Studies on electron attachment (EA) and dissociative electron attachment (DEA) to 5-chloro uracil (5-ClU) provide insights into the behavior of these molecules under specific conditions, contributing to the understanding of their physical and chemical properties (Denifl et al., 2003).

Development of Chemical Reactions

Development of reactions with 5-substituted 1,3-dimethyluracils, including those involving 6-chloro-1,3-dimethyluracil, demonstrates the potential for synthesizing a variety of chemically diverse compounds. These reactions are key in exploring new pharmaceutical applications (Norris & Shechter, 1999).

Crystal Structure Analysis

Investigations into the crystal structures of 5-substituted uracils, including chloro derivatives, help in understanding their molecular configurations and potential interactions in various applications, such as in pharmaceuticals and material science (Barnett et al., 2008).

Electrochemical Dimerization Reactivity

Studies on electrochemical dimerization reactivity of 5-substituted uracils, including chloro variants, provide insights into their potential use in synthesizing new molecular structures, which could have implications in drug design and synthesis (Hatta et al., 2001).

Safety and Hazards

5-(Chloromethyl)uracil can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be handled with protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

5-(Chloromethyl)uracil is a uracil derivative. Uracil derivatives, such as 5-Fluorouracil, are known to primarily target the enzyme thymidylate synthase (TS) . Thymidylate synthase plays a crucial role in DNA synthesis, as it is responsible for the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

For instance, 5-Fluorouracil binds to thymidylate synthase to form a covalently bound ternary complex . This binding inhibits the function of the enzyme, thereby disrupting DNA synthesis .

Biochemical Pathways

The inhibition of thymidylate synthase by this compound can lead to imbalances in the deoxynucleotide pool, particularly affecting the dATP/dTTP ratio . This imbalance can severely disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, the inhibition of thymidylate synthase can lead to the accumulation of dUMP, which might subsequently increase the levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the this compound metabolite can be misincorporated into DNA .

Result of Action

The result of this compound’s action is the disruption of DNA synthesis and repair, leading to DNA damage and potentially cell death . This makes it a potential candidate for use in cancer treatment, where inducing cell death in cancer cells is a desired outcome.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the storage temperature

Biochemical Analysis

Biochemical Properties

5-(Chloromethyl)uracil plays a significant role in biochemical reactions, particularly in the modification of nucleic acids. It interacts with various enzymes and proteins, including DNA polymerases and repair enzymes. These interactions often involve the incorporation of this compound into DNA, leading to modifications that can affect DNA stability and function. The compound’s chloromethyl group is reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, thereby altering their structure and activity .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by integrating into DNA and disrupting normal cellular processes. This integration can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in DNA can trigger DNA damage responses, leading to cell cycle arrest or apoptosis. Additionally, it can affect the expression of genes involved in DNA repair and replication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and form covalent adducts, which interfere with DNA replication and transcription. This binding can inhibit the activity of DNA polymerases and other enzymes involved in DNA synthesis. Furthermore, this compound can induce mutations by causing mispairing during DNA replication, leading to changes in gene expression and potentially contributing to carcinogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro or in vivo can result in persistent DNA damage and alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage and activate DNA repair mechanisms. At high doses, it can cause significant toxicity, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic effects. Understanding these dosage-dependent effects is essential for determining safe and effective usage in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It can be metabolized by enzymes such as uridine phosphorylase and dihydropyrimidine dehydrogenase, which convert it into various metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular function. Additionally, this compound can affect metabolic flux and alter the levels of other metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. The distribution of this compound can affect its efficacy and toxicity, as its accumulation in certain tissues may lead to localized effects. Understanding these transport mechanisms is crucial for optimizing its use in research .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, where it interacts with DNA and other nuclear proteins. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. Its localization can influence its ability to modify DNA and affect cellular processes .

properties

IUPAC Name

5-(chloromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDUBKRXOPMNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284663
Record name 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3590-48-5
Record name 3590-48-5
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Record name 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Chloromethyl)uracil
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Synthesis routes and methods I

Procedure details

A solution of 1.4 g. (0.010 mole) of 5-hydroxymethyl uracil in 12.5 ml. of concentrated hydrochloric acid was prepared. A colorless precipitate (5-chloromethyl uracil) formed within two minutes and after about ten minutes the precipitate was collected by filtration, washed rapidly with ice cold water, dried and then suspended in 10 ml. of dimethylformamide.
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Synthesis routes and methods II

Procedure details

Thionyl chloride ((10 ml) was added to a suspension of 5-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione (0.60 g, 4.2 mmol)from step (11a) in dioxane (15 ml). The reaction was heated to reflux for 4 h, allowed to cool, and concentrated in vacuo to give the 5-(chloromethyl)-2,4(1H,3H)-pyrimidinedione (0.62 g, 100%) as a yellow solid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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